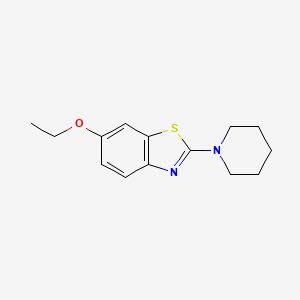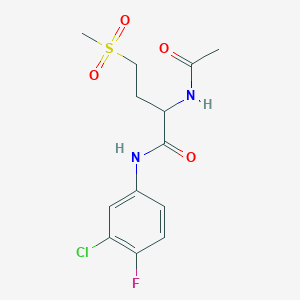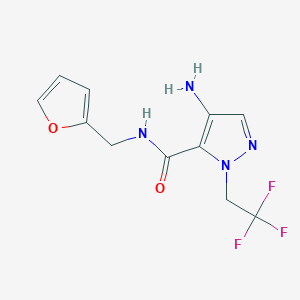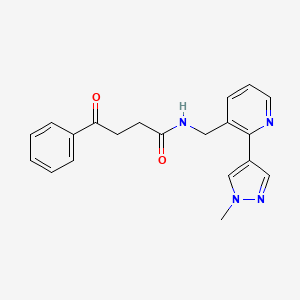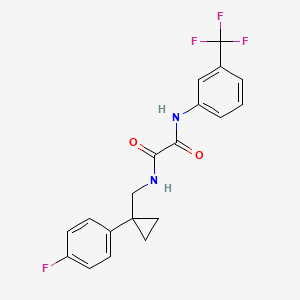
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the introduction of the fluorophenyl and trifluoromethylphenyl groups, and the formation of the oxalamide group. The exact synthesis would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the fluorine atoms could influence the electronic structure of the molecule, potentially affecting its reactivity .Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the presence of the fluorine atoms and the oxalamide group. Fluorine is highly electronegative, which could make the compound reactive towards nucleophiles. The oxalamide group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its lipophilicity, which could affect its solubility in various solvents .Scientific Research Applications
Pharmacokinetics and Metabolism
Metabolism of Flutamide : A study on flutamide, a compound with a trifluoromethyl phenyl group, explores its metabolism in human liver microsomes, identifying major metabolic products and investigating the role of various cytochrome P450 isoforms in its biotransformation. This kind of research is crucial for understanding how drugs are processed in the body and could be relevant for compounds like N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, particularly in assessing their safety and efficacy as potential medications (Goda et al., 2006).
Selective Androgen Receptor Modulators (SARMs) : The study of SARMs provides insight into the design and pharmacokinetic profiling of molecules for targeting androgen receptors, highlighting the importance of molecular properties and metabolic profiles in the development of therapeutically useful agents. Research in this area could inform the development of compounds with specific receptor affinities and desired pharmacological profiles (Wu et al., 2006).
Novel Insecticides
- Flubendiamide : This study introduces flubendiamide, a novel insecticide with a unique chemical structure, demonstrating strong activity against lepidopterous pests. The research underscores the potential of structurally novel compounds for pest management, which could be a relevant application area for this compound, depending on its biological activity profile (Tohnishi et al., 2005).
Anticancer Research
- Organotin(IV) Complexes : The synthesis and characterization of organotin(IV) complexes with potential anticancer activity illustrate how specific molecular modifications can influence cytotoxic effects against tumor cell lines. This research highlights the importance of structural design in developing new anticancer agents and could be relevant for exploring the anticancer potential of this compound (Basu Baul et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N2O2/c20-14-6-4-12(5-7-14)18(8-9-18)11-24-16(26)17(27)25-15-3-1-2-13(10-15)19(21,22)23/h1-7,10H,8-9,11H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRHKGRNKSOBRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

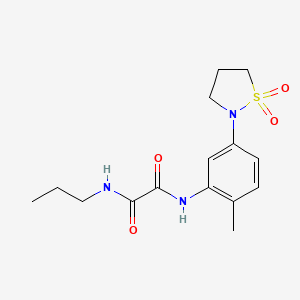
![[(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B2602758.png)
![3-Phenyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2602761.png)


![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2602766.png)
![tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate](/img/structure/B2602768.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2602769.png)

![1-(3-chloro-4-methylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2602773.png)
